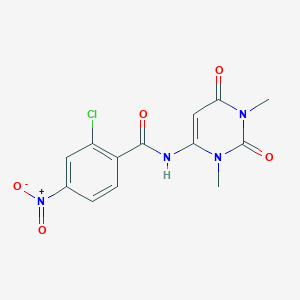
1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PBD or NSC 639829 and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of PBD involves the formation of DNA adducts, which lead to DNA damage and ultimately cell death. PBD is highly reactive with guanine residues in DNA, forming covalent adducts that prevent DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PBD has also been shown to have anti-inflammatory and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PBD in lab experiments is its high potency and specificity for cancer cells. Additionally, PBD has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation of using PBD is its potential toxicity to healthy cells, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on PBD. One area of interest is the development of PBD analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, the use of PBD in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted drug delivery systems for PBD could improve its efficacy and reduce off-target effects.
Synthesemethoden
The synthesis of PBD involves the reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reacted with hydrazine hydrate to yield 1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
PBD has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, PBD has been shown to be effective in inhibiting the growth of tumors in animal models.
Eigenschaften
IUPAC Name |
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15-8-9-16(22)20(15)12-6-7-13-14(10-12)19-17(18-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBNPMUEIDCYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)

![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)





